Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo formylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.
Substitution: Various substitution reactions can occur, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-1,6-naphthyridine derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.
Formylated naphthyridines: Compounds with formyl groups attached to the naphthyridine ring.
Tert-butyl esters: Compounds with tert-butyl ester functional groups.
Uniqueness
The uniqueness of Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 7-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-5-4-6-15-12(10)7-11(16)9-17/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
CEZUSDZFZQQBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C=O)N=CC=C2 |
Origin of Product |
United States |
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